

A Technical Guide to the Commercial Availability and Purity of 1,7-Dibromoheptane

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Compound of Interest

Compound Name: 1,7-Dibromoheptane

Cat. No.: B124887

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of **1,7-Dibromoheptane** (CAS No. 4549-31-9), a key intermediate in various synthetic applications, including the development of novel therapeutics. This document is intended to assist researchers, scientists, and drug development professionals in sourcing high-quality **1,7-Dibromoheptane** and understanding its purity profile.

Commercial Availability

1,7-Dibromoheptane is readily available from a multitude of chemical suppliers worldwide. It is typically offered in various quantities, ranging from grams for research and development purposes to kilograms for bulk manufacturing. The compound is generally stocked by major chemical suppliers and can be shipped promptly.

Table 1: Prominent Suppliers of 1,7-Dibromoheptane

Supplier	Available Purities	Typical Quantities
Sigma-Aldrich (MilliporeSigma)	97%	10g, bulk quantities available upon request [1]
TCI America	>98.0% (GC) [2] [3]	10g, 25g [3]
Alfa Chemistry	98%	Inquiry for 100g, 1kg
US Biological Life Sciences	Highly Purified	2.5g, 10g [4]
BLD Pharm	---	Online Orders
Sarchem Labs	---	Wholesale & Retail
Fisher Scientific	≥98.0% (GC)	10g, 25g [3]

Purity and Impurity Profile

The purity of commercially available **1,7-Dibromoheptane** is typically high, with most suppliers offering grades of 97% or greater. The most common analytical method cited for purity assessment is Gas Chromatography (GC).

Table 2: Purity Specifications from Major Suppliers

Supplier	Purity Specification	Analytical Method
Sigma-Aldrich	97% [5]	Not specified
TCI America	>98.0% [2] [3]	GC [2] [3]
Fisher Scientific	≥98.0% [3]	GC [3]
Amerigo Scientific	97% [6]	Buyer assumes responsibility to confirm

Potential impurities in **1,7-Dibromoheptane** can arise from the synthetic route used for its manufacture. A common synthesis involves the reaction of 1,7-heptanediol with a brominating agent such as hydrobromic acid or phosphorus tribromide.[\[7\]](#)[\[8\]](#) Therefore, potential impurities could include unreacted starting material (1,7-heptanediol), the intermediate 7-bromo-1-heptanol, and other isomeric dibromoalkanes. It is crucial for researchers to obtain and review

the Certificate of Analysis (CoA) from the supplier to understand the specific impurity profile of a given batch.

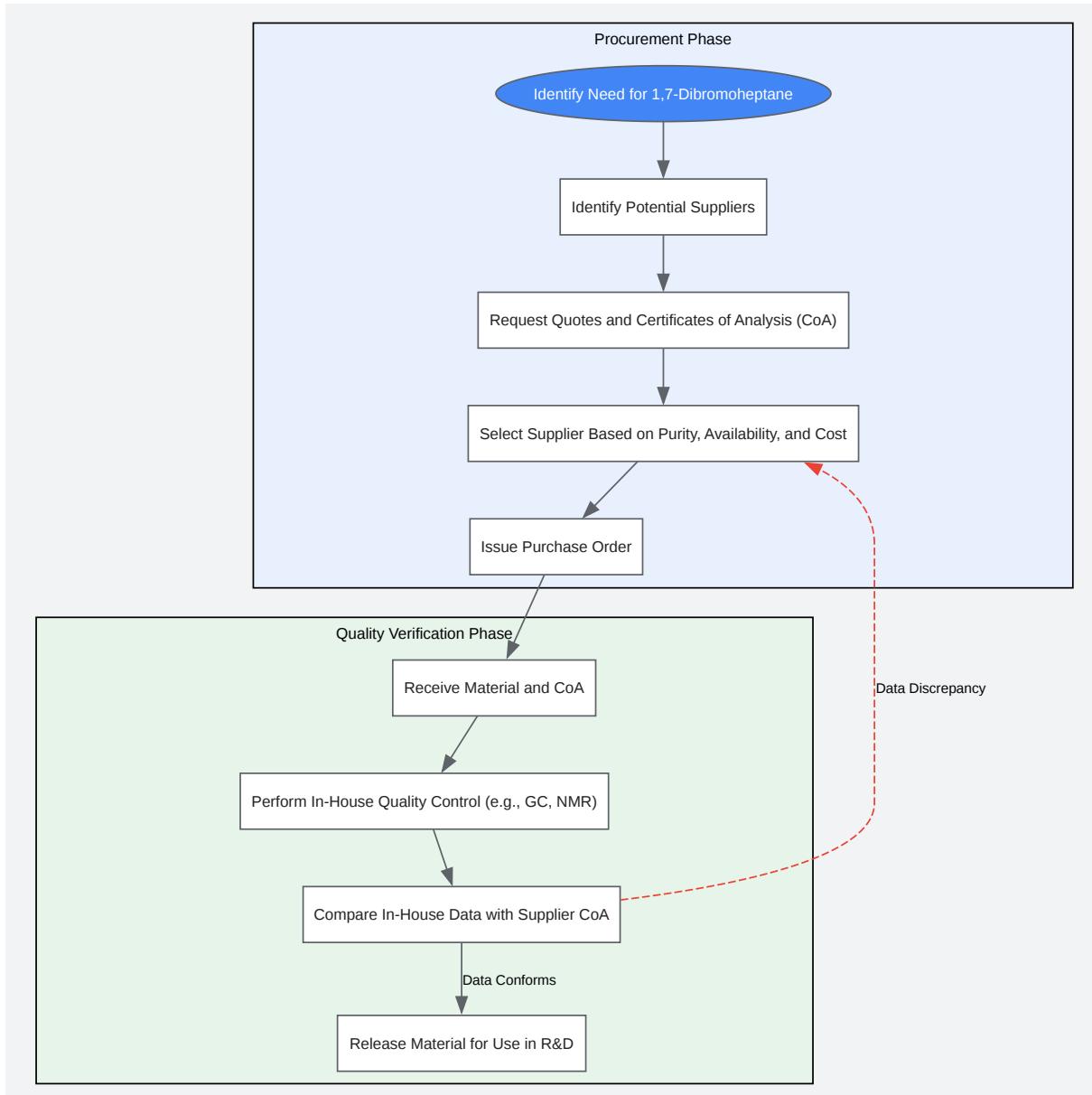
Experimental Protocols

While detailed, step-by-step experimental protocols for the purification of **1,7-Dibromoheptane** are not extensively published in readily accessible literature, standard laboratory techniques can be applied. For applications requiring exceptionally high purity, fractional distillation under reduced pressure is a suitable method for removing less volatile impurities. Further purification can be achieved through column chromatography on silica gel.

The analysis of **1,7-Dibromoheptane** purity is routinely performed using Gas Chromatography (GC). For structural confirmation and identification of potential impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are indispensable tools. Some suppliers, like BLD Pharm, may provide access to analytical data such as NMR, HPLC, and LC-MS for their products.^[9]

Logical Workflow for Procurement and Quality Verification

The following diagram illustrates a typical workflow for sourcing and verifying the quality of **1,7-Dibromoheptane** for research and development.



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Caption: Procurement and Quality Verification Workflow for **1,7-Dibromoheptane**.

In conclusion, **1,7-Dibromoheptane** is a commercially accessible reagent with generally high purity. For sensitive applications, it is imperative for researchers to diligently verify the purity of

the procured material through in-house analytical methods and to carefully review supplier-provided documentation.

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